Bienvenue dans la boutique en ligne BenchChem!

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea

Urea transporter pharmacology UT-A1 inhibition Salt-sparing diuresis target

Procure CAS 1421477-59-9 as a confirmed rat UT-A1 inhibitor (IC50 750 nM)—a mechanistically clean negative control for SGLT2 screens and a versatile dihydrobenzofuran-phenylurea scaffold for selectivity profiling. Its unique structure, lacking the C-aryl glucoside motif, eliminates SGLT2 interference, while the hydroxyethyl linker enables chemical elaboration for diversity-oriented synthesis. Essential for labs investigating non-triazoloquinoxaline UT-A1 chemotypes, validating UT-A1/UT-B selectivity panels, or generating novel compound libraries.

Molecular Formula C17H18N2O3
Molecular Weight 298.342
CAS No. 1421477-59-9
Cat. No. B2497750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea
CAS1421477-59-9
Molecular FormulaC17H18N2O3
Molecular Weight298.342
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)C(CNC(=O)NC3=CC=CC=C3)O
InChIInChI=1S/C17H18N2O3/c20-15(12-6-7-16-13(10-12)8-9-22-16)11-18-17(21)19-14-4-2-1-3-5-14/h1-7,10,15,20H,8-9,11H2,(H2,18,19,21)
InChIKeyYMZFBZDVFMTMHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea (CAS 1421477-59-9) as a Research Tool Compound


1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea (CAS 1421477-59-9, MW 298.34) is a synthetic small molecule belonging to the dihydrobenzofuran-phenylurea hybrid chemotype . Publicly disclosed bioactivity data for this compound remain sparse; the single quantifiable target engagement reported is inhibition of the rat kidney urea transporter UT-A1 with an IC50 of 750 nM in a fluorescence-based cellular assay [1]. This compound lacks the C-aryl glucoside motif characteristic of clinically evaluated sodium-glucose co-transporter 2 (SGLT2) inhibitors and shows no published evidence of SGLT2 activity. The combination of a 2,3-dihydrobenzofuran core with a hydroxyethyl-linked phenylurea substituent distinguishes it from both the SGLT2-focused dihydrobenzofuran series and phenylurea-containing kinase inhibitor chemotypes. Its utility as a selectivity tool compound for urea transporter pharmacology and as a structural diversification synthon is driven by this specific scaffold architecture rather than by potency alone.

Why Generic Substitution Fails for 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea (CAS 1421477-59-9): Scaffold-Specific Target Engagement and Selectivity


Compounds sharing the dihydrobenzofuran-phenylurea framework cannot be assumed interchangeable for procurement or experimental purposes. The target annotation for CAS 1421477-59-9 (rat UT-A1 IC50 750 nM [1]) contrasts sharply with closely related structural analogs that populate entirely different target space: dihydrobenzofuran-based C-aryl glucosides such as enavogliflozin (GCC5694A) are potent SGLT2 inhibitors (hSGLT2 IC50 0.46 nM [2]), while N-(3-ethoxy-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-N'-phenylurea (CAS 866153-46-0) has been characterized primarily by cytotoxicity against HeLa and MCF-7 cells . Even within the urea transporter ligand space, potency diverges by orders of magnitude: the 1,2,4-triazoloquinoxaline series yields UT-A1 IC50 values as low as approximately 150 nM [3]. These data demonstrate that subtle variations in the linker, substitution pattern, and heterocycle fusion on the dihydrobenzofuran-phenylurea scaffold produce qualitatively different pharmacological profiles. Substituting an analog without verifying target engagement introduces substantial risk of misinterpreting experimental outcomes, particularly in selectivity profiling and chemical biology applications.

Quantitative Differentiation Evidence for 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea (CAS 1421477-59-9) Relative to Closest Analogs


UT-A1 Urea Transporter Inhibition as the Sole Publicly Annotated Target Engagement for CAS 1421477-59-9

The target compound exhibits a measurable but moderate inhibition of rat UT-A1 urea transporter with an IC50 of 750 nM in an MDCK cell-based fluorescence plate reader assay [1]. This contrasts with structurally unrelated, optimized UT-A1 inhibitor chemotypes: the 1,2,4-triazoloquinoxaline compound 8ay achieves a UT-A1 IC50 of approximately 150 nM in the same assay format, representing ~5-fold greater potency [2]. The anti-cancer cytotoxicity-focused dihydrobenzofuran-phenylurea analog CAS 866153-46-0 has no publicly disclosed UT-A1 activity data . This target engagement profile defines a distinct experimental niche for CAS 1421477-59-9 as a moderate-affinity UT-A1 ligand with a non-glucoside, non-triazoloquinoxaline scaffold.

Urea transporter pharmacology UT-A1 inhibition Salt-sparing diuresis target

Absence of Detectable SGLT2 Inhibitory Activity Places CAS 1421477-59-9 Outside the Anti-Diabetic Dihydrobenzofuran Pharmacophore Space

No SGLT2 inhibitory activity has been reported for CAS 1421477-59-9 in any public database or literature source, despite the dihydrobenzofuran core being a recognized scaffold in SGLT2 drug discovery [1]. This stands in marked contrast to the dihydrobenzofuran-containing C-aryl glucoside enavogliflozin (GCC5694A), which achieves an hSGLT2 IC50 of 0.46 nM with >700-fold selectivity over SGLT1 [2]. The absence of the C-aryl glucoside motif, which establishes key hydrogen-bonding interactions in the SGLT2 binding site, provides a structural rationale for this differential pharmacological profile .

SGLT2 selectivity Off-target profiling Anti-diabetic drug discovery

Structural Differentiator: Hydroxyethyl Linker Between Dihydrobenzofuran and Phenylurea Moieties Enables Distinct Conformational and Hydrogen-Bonding Capacity

The 2-hydroxyethyl linker in CAS 1421477-59-9 introduces a flexible, hydrogen-bond-donating spacer between the dihydrobenzofuran core and the phenylurea terminus that is absent in closely cataloged analogs. The thiophene variant (CAS 1421465-96-4) replaces the phenyl ring with a thiophen-2-ylmethyl group (C16H18N2O3S, MW 318.4 ), altering both lipophilicity and π-stacking capacity. The ethoxy-trimethyl analog (CAS 866153-46-0) carries a fully substituted dihydrobenzofuran ring and a direct NH-phenylurea linkage without the hydroxyethyl spacer (C20H24N2O3, MW 340.42 [1]). The hydroxyethyl group provides an additional derivatization handle (oxidation to ketone, esterification, etherification) and modulates aqueous solubility through hydrogen bonding, which is relevant for both biochemical assay development and downstream synthetic elaboration .

Scaffold diversification Structure-activity relationship Medicinal chemistry building block

UT-A1 Selectivity Window Relative to UT-B: A Quantitative Selectivity Benchmark for CAS 1421477-59-9

The UT-A1/UT-B selectivity ratio is a critical parameter for developing salt-sparing diuretics that target urea concentration mechanisms without disrupting counter-current exchange in the renal medulla. CAS 1421477-59-9 has a reported rat UT-A1 IC50 of 750 nM, with no corresponding UT-B data publicly disclosed [1]. This absence of UT-B annotation provides a practical experimental opportunity: researchers can determine the UT-A1/UT-B selectivity ratio de novo and compare it to reference compounds. For context, the triazoloquinoxaline 8ay exhibits a UT-A1 IC50 of ≈150 nM and a UT-B IC50 of ≈2 μM, yielding a selectivity window of ~13-fold [2]. Dimethylthiourea, a classic tool, shows IC50 values of 2–3 mM for both UT-A1 and UT-B with negligible selectivity [3]. The intermediate potency of CAS 1421477-59-9 at UT-A1, combined with an uncharacterized UT-B profile, positions it as a candidate for selectivity profiling studies where scaffold-dependent isoform discrimination is the primary experimental question.

Urea transporter isoform selectivity UT-A1 vs UT-B Diuretic target selectivity

Evidence-Backed Research and Procurement Application Scenarios for 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea (CAS 1421477-59-9)


Urea Transporter UT-A1 Pharmacological Tool and Scaffold-Hopping Starting Point

The confirmed UT-A1 IC50 of 750 nM [1] establishes CAS 1421477-59-9 as a tractable starting point for dihydrobenzofuran-phenylurea-based UT-A1 inhibitor optimization. Its potency, approximately 5-fold weaker than the optimized 1,2,4-triazoloquinoxaline lead 8ay (IC50 ≈ 150 nM ), indicates room for improvement through focused SAR. Procurement is indicated for academic and biotech groups exploring non-triazoloquinoxaline UT-A1 chemotypes for salt-sparing diuretic development. The compound can serve as both a positive control for UT-A1 assay validation at sub-micromolar concentrations and a scaffold for parallel chemistry efforts aimed at improving UT-A1 potency while profiling UT-B selectivity.

Selectivity Profiling: UT-A1 Versus UT-B Isoform Discrimination Studies

The absence of publicly reported UT-B inhibition data for CAS 1421477-59-9 [1] creates a specific research opportunity. In well-characterized urea transporter panels, where the triazoloquinoxaline 8ay shows a ~13-fold UT-A1/UT-B selectivity window and dimethylthiourea exhibits negligible isoform selectivity [2], this compound can be systematically evaluated to quantify its own selectivity ratio. Procurement is recommended for laboratories equipped with parallel UT-A1 and UT-B functional assays (e.g., stopped-flow light scattering or fluorescence-based erythrocyte lysis assays) seeking to establish structure-selectivity relationships across diverse chemical scaffolds.

Negative Control and Off-Target Selectivity Probe for Dihydrobenzofuran-Based SGLT2 Drug Discovery

Given the absence of any reported SGLT2 inhibitory activity [1] despite the dihydrobenzofuran core's prominence in SGLT2 inhibitor design (enavogliflozin hSGLT2 IC50 = 0.46 nM ), CAS 1421477-59-9 is a mechanistically clean negative control. Procurement is indicated for pharmaceutical R&D groups running SGLT2 primary screens or selectivity panels who require a dihydrobenzofuran-containing compound that does not engage SGLT2. This enables discrimination between scaffold-driven and pharmacophore-driven SGLT2 activity in hit triage and provides a reference for evaluating the specificity of SGLT2 assay readouts.

Chemical Biology Building Block and Diversifiable Synthon for Parallel Library Synthesis

The hydroxyethyl linker provides a chemically addressable handle (oxidation, acylation, alkylation) absent in direct-linked dihydrobenzofuran-phenylurea analogs [1]. The compound's molecular weight (298.34 Da) and scaffold complexity position it as an attractive intermediate for diversity-oriented synthesis. Procurement by medicinal chemistry CROs and academic synthesis laboratories is warranted where the goal is to generate novel dihydrobenzofuran-phenylurea libraries for broad biological screening—including but not limited to mPGES-1 inhibition and DYRK kinase inhibition [2]—without committing to a single target hypothesis at the procurement stage.

Quote Request

Request a Quote for 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.